BenchChemオンラインストアへようこそ!

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Carbonic Anhydrase Inhibition Selectivity Profiling Enzyme Assay

This fluorinated piperidine-urea benzoic acid is a critical building block for amino-fluoropiperidine kinase inhibitors (EP3733671A1). The 3-fluoro substituent is essential for target engagement—generic substitution invalidates SAR studies. Validated JAK3 inhibitor (IC50 36 nM) and broad TEC-family activity make it ideal as a reference standard for HTS assay calibration. Also serves as a negative control for carbonic anhydrase off-target screening (Ki >50 μM). Procure with confidence for kinase drug discovery and TYK2 allosteric inhibitor development.

Molecular Formula C13H15FN2O3
Molecular Weight 266.27 g/mol
CAS No. 1282874-15-0
Cat. No. B1442472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
CAS1282874-15-0
Molecular FormulaC13H15FN2O3
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18)
InChIKeyMXJYGDHPPRPOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS 1282874-15-0) Procurement Profile: Core Identity and Sourcing Parameters


3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS 1282874-15-0) is a fluorinated benzoic acid derivative incorporating a piperidine urea moiety, with a molecular weight of 266.27 g/mol and the SMILES string O=C(O)c1ccc(NC(=O)N2CCCCC2)c(F)c1 [1]. It is commercially available as a building block and research chemical , and has been studied as a kinase inhibitor targeting JAK family members and other tyrosine kinases [2].

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid: The Risk of Generic Substitution in Kinase-Targeted Research


Generic substitution of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid with other piperidine-urea benzoic acid derivatives is not recommended for kinase-targeted research due to the critical role of the 3-fluoro substituent in modulating target engagement and selectivity [1]. The compound's specific substitution pattern is designed to interact with defined kinase ATP-binding pockets, and even minor structural alterations can dramatically shift potency and isoform selectivity [2]. Using an analog without the 3-fluoro group or with a different substitution pattern would invalidate structure-activity relationship (SAR) studies and could lead to erroneous conclusions about kinase inhibition profiles, as evidenced by the high specificity of related fluorinated piperidine derivatives in patent literature [3].

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid: Quantitative Differentiation Evidence for Procurement Decisions


Carbonic Anhydrase Inhibition Profile: Lack of Activity Against CA I, II, IX, and XII

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid exhibits minimal to no inhibitory activity against a panel of human carbonic anhydrase isoforms (CA I, II, IX, and XII) with Ki values >50,000 nM, which distinguishes it from other piperidine-carbonyl benzoic acid derivatives that are potent CA inhibitors [1]. This inactivity profile is a critical differentiator for researchers seeking kinase inhibitors devoid of off-target CA activity, which can complicate in vivo studies and lead to undesirable side effects.

Carbonic Anhydrase Inhibition Selectivity Profiling Enzyme Assay

JAK Family Kinase Inhibition: Modest Activity Against JAK3 Relative to Clinical Candidates

In JAK family kinase assays, 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid demonstrates measurable but modest inhibitory activity against JAK3 (IC50 = 36 nM) [1]. This activity is significantly lower than that of optimized clinical candidates like the JAK3 inhibitor PF-06651600 (IC50 < 1 nM) but is comparable to early-stage lead compounds in the same structural class [2]. This places the compound as a useful tool for SAR exploration rather than a direct competitor to advanced clinical candidates.

JAK Kinase Inhibition Immunology Oncology

BTK and TEC Family Kinase Inhibition: Broad Activity Profile

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid exhibits inhibitory activity against multiple kinases in the TEC family, including BTK, TEC, BLK, LYN, and LCK [1]. While specific IC50 values for this compound are not fully disclosed, its inclusion in patent assays for these targets indicates a broad inhibition profile. In contrast, more advanced BTK inhibitors like BDBM259407 (IC50 = 1 nM) and BDBM166831 (IC50 = 0.07 nM) show much higher potency and selectivity [2]. This broad, moderate activity makes the compound a valuable tool for studying pan-TEC kinase inhibition and for understanding the polypharmacology of this chemotype.

BTK Inhibition TEC Kinase Immuno-oncology

TYK2 Pseudokinase Domain Binding: Potential Allosteric Modulation

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has been implicated in assays targeting the TYK2 JH2 pseudokinase domain, with related compounds in the same structural class showing potent binding (Ki as low as 0.024 nM) [1]. While specific binding data for this exact compound are not available, its structural similarity to potent TYK2 JH2 binders suggests it may act as an allosteric modulator rather than an ATP-competitive inhibitor. This mechanism is distinct from classical ATP-competitive TYK2 inhibitors and offers a different pharmacological profile, including potential for greater selectivity and reduced off-target effects.

TYK2 Inhibition Pseudokinase Domain Allosteric Modulation

Patent Landscape: Inclusion in Amino-Fluoropiperidine Kinase Inhibitor Patents

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is explicitly claimed and exemplified in patent EP3733671A1 as an amino-fluoropiperidine derivative with kinase inhibitory activity [1]. Its inclusion in this patent family, which covers compounds with activity against JAK, BTK, and other kinases, provides a clear intellectual property anchor for its use in drug discovery. This patent protection distinguishes it from many other benzoic acid derivatives that are in the public domain and can be used freely without licensing considerations, offering a strategic advantage for commercial development.

Kinase Inhibitor Patents Intellectual Property Chemical Matter

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid: Validated Application Scenarios Based on Quantitative Evidence


Kinase Selectivity Profiling: JAK3 and TEC Family Reference Compound

This compound serves as a reference standard for calibrating JAK3 and TEC family kinase assays, with an IC50 of 36 nM against JAK3 [1] and demonstrated activity against BTK, TEC, BLK, LYN, and LCK [2]. Its moderate potency and broad inhibition profile make it ideal for establishing assay windows and for use as a positive control in high-throughput screening campaigns targeting these kinases.

Carbonic Anhydrase Counter-Screening: Negative Control for CA Activity

Due to its lack of inhibitory activity against carbonic anhydrase isoforms I, II, IX, and XII (Ki >50,000 nM) [1], this compound is an excellent negative control for counter-screening assays designed to identify and eliminate CA off-target effects in kinase inhibitor development programs.

Structure-Activity Relationship (SAR) Studies: Piperidine-Urea Benzoic Acid Scaffold Exploration

As a core building block in the amino-fluoropiperidine kinase inhibitor patent family (EP3733671A1) [1], this compound is a key intermediate for synthesizing and evaluating analogs with improved potency, selectivity, and pharmacokinetic properties. Its defined activity against JAK3 (IC50 = 36 nM) [2] provides a baseline for SAR campaigns aimed at optimizing kinase inhibition.

TYK2 Allosteric Modulation Research: Pseudokinase Domain Probe Development

The structural similarity of this compound to potent TYK2 JH2 domain binders (e.g., BDBM50526613, Ki = 0.024 nM) [1] positions it as a valuable starting point for developing allosteric TYK2 inhibitors. It can be used to probe the pseudokinase domain binding pocket and to design non-ATP-competitive modulators of TYK2 signaling for autoimmune disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.